molecular formula C30H36Cl2N8 B2929887 R 428 dihydrochloride CAS No. 2108833-51-6

R 428 dihydrochloride

Katalognummer B2929887
CAS-Nummer: 2108833-51-6
Molekulargewicht: 579.57
InChI-Schlüssel: KNUMGBTVVFIGFU-WLOLSGMKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R 428 dihydrochloride is a potent and selective inhibitor of AXL kinase, which is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion. The dysregulation of AXL kinase has been associated with the development and progression of several human cancers, including breast, lung, ovarian, and pancreatic cancers. Therefore, the inhibition of AXL kinase has emerged as a promising therapeutic strategy for the treatment of cancer.

Wirkmechanismus

AXL kinase is activated by its ligand GAS6, which leads to the phosphorylation of downstream signaling molecules, such as AKT and ERK, and promotes cancer cell survival, proliferation, migration, and invasion. R 428 dihydrochloride binds to the ATP-binding pocket of AXL kinase and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inducing cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, R 428 dihydrochloride has been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models of lung and liver diseases. R 428 dihydrochloride has also been shown to inhibit the activation of platelets and reduce thrombus formation in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using R 428 dihydrochloride in lab experiments is its high selectivity and potency for AXL kinase inhibition. R 428 dihydrochloride has been shown to have minimal off-target effects and toxicity in preclinical studies. However, one of the limitations of using R 428 dihydrochloride is its poor solubility in aqueous solutions, which may require the use of organic solvents or co-solvents in experiments.

Zukünftige Richtungen

There are several future directions for the development and application of R 428 dihydrochloride. One direction is to optimize the synthesis method and improve the solubility and pharmacokinetic properties of R 428 dihydrochloride for clinical use. Another direction is to investigate the potential of R 428 dihydrochloride in combination with other targeted therapies or immunotherapies for the treatment of cancer. Moreover, the role of AXL kinase in other diseases, such as fibrosis, thrombosis, and autoimmune disorders, warrants further investigation.

Synthesemethoden

R 428 dihydrochloride can be synthesized by the reaction of 2-chloro-4-nitrophenylamine with 4-(4-aminophenylamino)-6,7-dimethoxyquinazoline in the presence of a palladium catalyst. The product is then purified by column chromatography and recrystallization to obtain R 428 dihydrochloride as a white crystalline powder.

Wissenschaftliche Forschungsanwendungen

R 428 dihydrochloride has been extensively studied for its anticancer activity in preclinical models. In vitro studies have shown that R 428 dihydrochloride inhibits the proliferation, migration, and invasion of cancer cells by blocking the activation of AXL kinase. In vivo studies have demonstrated that R 428 dihydrochloride suppresses tumor growth and metastasis in mouse models of breast, lung, ovarian, and pancreatic cancers. Moreover, R 428 dihydrochloride has been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

Eigenschaften

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8.2ClH/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27;;/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36);2*1H/t25-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUMGBTVVFIGFU-WLOLSGMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36Cl2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.